

Spectroscopic Profile of 2-Ethyl-1-benzofuran-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-1-benzofuran-3-carbaldehyde

Cat. No.: B167650

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the heterocyclic aldehyde, **2-Ethyl-1-benzofuran-3-carbaldehyde**.

This document presents a detailed summary of the available spectroscopic data for **2-Ethyl-1-benzofuran-3-carbaldehyde**, a molecule of interest in synthetic and medicinal chemistry. The information is structured to be a practical resource, featuring tabulated data for quick reference, detailed experimental protocols for reproducibility, and a visual representation of the general analytical workflow.

Chemical Structure and Properties

2-Ethyl-1-benzofuran-3-carbaldehyde possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol. [\[1\]](#)[\[2\]](#) Its structure consists of a benzofuran core substituted with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.

Identifier	Value
IUPAC Name	2-ethyl-1-benzofuran-3-carbaldehyde
CAS Number	10035-41-3
Molecular Formula	C ₁₁ H ₁₀ O ₂
Molecular Weight	174.20 g/mol
Physical Form	Solid
Boiling Point	148-150°C at 15 Torr

Spectroscopic Data

A thorough analysis of the spectroscopic data is essential for the unequivocal identification and characterization of **2-Ethyl-1-benzofuran-3-carbaldehyde**. While a complete set of experimentally derived spectra for this specific molecule is not readily available in all public repositories, the following sections compile the known data and provide expected spectral features based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for **2-Ethyl-1-benzofuran-3-carbaldehyde**

m/z	Interpretation
174	[M] ⁺ (Molecular Ion)
145	[M - CHO] ⁺
117	[M - CHO - C ₂ H ₄] ⁺

Data sourced from GC-MS analysis available on PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for **2-Ethyl-1-benzofuran-3-carbaldehyde** are not publicly available, predicted ¹H and ¹³C NMR data are presented below based on established chemical shift principles for benzofuran and aldehyde moieties.

Table 2: Predicted ¹H NMR Spectral Data for **2-Ethyl-1-benzofuran-3-carbaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	CHO
~8.2 - 7.8	m	1H	Ar-H
~7.6 - 7.2	m	3H	Ar-H
~3.0	q	2H	CH ₂
~1.4	t	3H	CH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **2-Ethyl-1-benzofuran-3-carbaldehyde**

Chemical Shift (δ , ppm)	Assignment
~185	C=O (aldehyde)
~160	C2 (benzofuran)
~155	C7a (benzofuran)
~130 - 120	Aromatic C-H
~118	C3 (benzofuran)
~112	Aromatic C-H
~25	CH ₂
~13	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands for **2-Ethyl-1-benzofuran-3-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970 - 2850	Medium	C-H stretch (aliphatic)
~2850 - 2750	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (furan)

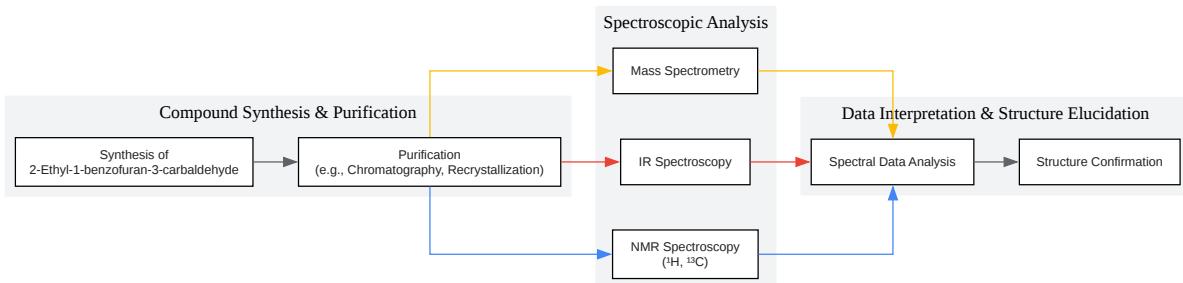
Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Ethyl-1-benzofuran-3-carbaldehyde** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing the sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC) for volatile compounds or direct infusion for less volatile solids.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethyl-1-benzofuran-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving **2-Ethyl-1-benzofuran-3-carbaldehyde**. The provided spectroscopic data and experimental protocols are intended to facilitate further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1-benzofuran-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167650#spectroscopic-data-of-2-ethyl-1-benzofuran-3-carbaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com